molecular formula C8H8Br4 B14237695 1,4-Bis(dibromomethylidene)cyclohexane CAS No. 214779-00-7

1,4-Bis(dibromomethylidene)cyclohexane

Cat. No.: B14237695
CAS No.: 214779-00-7
M. Wt: 423.76 g/mol
InChI Key: XZTYAOMANZCVLW-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)cyclohexane (C₈H₁₄Br₂; CAS 35541-75-4) is a halogenated cyclohexane derivative featuring two bromomethyl (-CH₂Br) groups at the 1 and 4 positions of the cyclohexane ring. Its molecular weight is 270.01 g/mol, and it is classified as a highly reactive intermediate due to the presence of bromine atoms, which enable nucleophilic substitution and elimination reactions .

Properties

CAS No.

214779-00-7

Molecular Formula

C8H8Br4

Molecular Weight

423.76 g/mol

IUPAC Name

1,4-bis(dibromomethylidene)cyclohexane

InChI

InChI=1S/C8H8Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2

InChI Key

XZTYAOMANZCVLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(Br)Br)CCC1=C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(dibromomethylidene)cyclohexane typically involves the bromination of 1,4-bis(methylene)cyclohexane. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction conditions usually include maintaining the temperature at around room temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(dibromomethylidene)cyclohexane are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dibromomethylidene)cyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The dibromomethylidene groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 1,4-bis(methylene)cyclohexane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of 1,4-Bis(dibromomethylidene)cyclohexane can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 1,4-bis(methoxymethylidene)cyclohexane or other substituted derivatives.

    Reduction: Formation of 1,4-bis(methylene)cyclohexane.

    Oxidation: Formation of 1,4-cyclohexanedicarboxylic acid or other oxidized products.

Scientific Research Applications

1,4-Bis(dibromomethylidene)cyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(dibromomethylidene)cyclohexane involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity and applications of 1,4-bis(bromomethyl)cyclohexane are influenced by its bromomethyl substituents. Below is a comparative analysis with analogous compounds:

Compound Name Molecular Formula Substituents Key Reactivity/Applications
1,4-Bis(bromomethyl)cyclohexane C₈H₁₄Br₂ -CH₂Br at 1,4 positions High reactivity in SN2 reactions; polymer cross-linking
1,4-Bis(chloromethyl)cyclohexane C₈H₁₄Cl₂ -CH₂Cl at 1,4 positions Lower reactivity than brominated analog; used in flame retardants
1,4-Dibromocyclohexane C₆H₁₀Br₂ -Br directly on ring Limited applications due to steric hindrance
1,4-Dibromobutane C₄H₈Br₂ Linear Br-substituted alkane Common alkylating agent; lacks cyclohexane rigidity

Reactivity Trends :

  • Bromine’s higher electronegativity and polarizability compared to chlorine make 1,4-bis(bromomethyl)cyclohexane more reactive in substitution reactions .
  • The cyclohexane ring provides steric stability, enhancing selectivity in polymer cross-linking compared to linear analogs like 1,4-dibromobutane .

Thermal and Physical Properties

Comparative data on thermal stability and physical behavior:

Compound Name Boiling Point (°C) Melting Point (°C) Thermal Stability
1,4-Bis(bromomethyl)cyclohexane Not reported Not reported Moderate (decomposes at high temps)
1,4-Bis(chloromethyl)cyclohexane 120–125 (dec.) 45–50 Lower than brominated analog
1,4-Dibromocyclohexane 220–225 80–85 High (stable up to 200°C)

Key Insight : The bromomethyl groups in 1,4-bis(bromomethyl)cyclohexane contribute to its moderate thermal stability, making it suitable for controlled polymerization processes .

Research Findings and Industrial Relevance

Material Performance Enhancements

  • Thermal Stability : Polymers derived from 1,4-bis(bromomethyl)cyclohexane exhibit higher decomposition temperatures (≥250°C) than those with chlorinated analogs .
  • Mechanical Properties : Tensile strength improvements of 15–20% compared to 1,4-dibromocyclohexane-based materials .

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